
1-Octanol, 1-(trimethylsilyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Octanol, 1-(trimethylsilyl)-, also known as octyl trimethylsilyl ether, is an organosilicon compound with the molecular formula C11H26OSi. This compound is characterized by the presence of a trimethylsilyl group attached to the oxygen atom of 1-octanol. It is commonly used in organic synthesis and analytical chemistry due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
1-Octanol, 1-(trimethylsilyl)- can be synthesized through the reaction of 1-octanol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds as follows:
C8H17OH+ClSi(CH3)3→C8H17OSi(CH3)3+HCl
The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The product can be purified by distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Octanol, 1-(trimethylsilyl)- follows similar principles but on a larger scale. The process involves the continuous addition of 1-octanol and trimethylsilyl chloride to a reactor, with efficient mixing and temperature control to optimize yield and purity. The product is then separated and purified using industrial-scale distillation or other separation techniques.
化学反应分析
Types of Reactions
1-Octanol, 1-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxanes or silanols.
Reduction: Reduction reactions can convert it back to 1-octanol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Siloxanes or silanols.
Reduction: 1-Octanol.
Substitution: Various substituted octanol derivatives depending on the nucleophile used.
科学研究应用
1-Octanol, 1-(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials, including siloxane-based polymers and coatings.
作用机制
The mechanism by which 1-Octanol, 1-(trimethylsilyl)- exerts its effects is primarily through the modification of molecular structures. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site of 1-octanol. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules. The compound can also interact with molecular targets through hydrophobic interactions, influencing the behavior of biomolecules and materials.
相似化合物的比较
Similar Compounds
1-Octanol: The parent compound without the trimethylsilyl group.
Trimethylsilyl ethers of other alcohols: Such as trimethylsilyl methanol or trimethylsilyl ethanol.
Uniqueness
1-Octanol, 1-(trimethylsilyl)- is unique due to its specific combination of a long alkyl chain and a trimethylsilyl group. This combination imparts distinct hydrophobic and steric properties, making it particularly useful in organic synthesis and material science. Compared to other trimethylsilyl ethers, it offers a balance of reactivity and stability, making it a versatile reagent in various applications.
属性
CAS 编号 |
125828-07-1 |
|---|---|
分子式 |
C11H26OSi |
分子量 |
202.41 g/mol |
IUPAC 名称 |
1-trimethylsilyloctan-1-ol |
InChI |
InChI=1S/C11H26OSi/c1-5-6-7-8-9-10-11(12)13(2,3)4/h11-12H,5-10H2,1-4H3 |
InChI 键 |
NXDKPBHBDMGJJZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(O)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





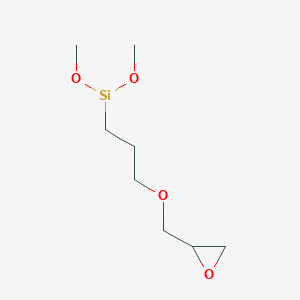
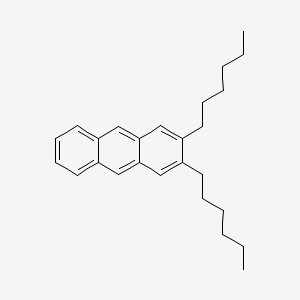


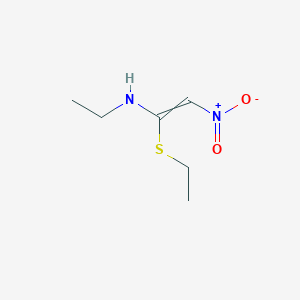
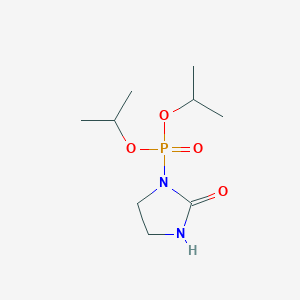


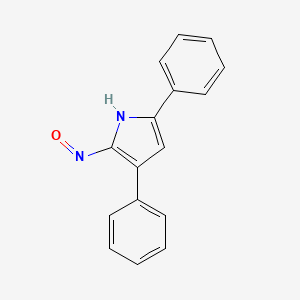
![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)

